molecular formula C17H14N2O3S2 B2975739 (Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 676652-46-3

(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2975739
CAS RN: 676652-46-3
M. Wt: 358.43
InChI Key: YZVHSCHGSWQPLK-RAXLEYEMSA-N
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Description

(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as QBT, is a thiazolidinone derivative that is used in scientific research for its potential pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is involved in the synthesis of novel chemical structures, such as the generation of 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones through reactions with isothiocyanates, highlighting its role in creating diverse chemical entities with potential biological activities (Klásek et al., 2009).
  • It has been employed in transformations leading to the synthesis of C-8 substituted quinolines, underlining its utility in modifying quinoline scaffolds for potential biological applications (Méndez et al., 2001).

Biological Activity and Applications

  • Research has demonstrated the use of related thioxothiazolidin structures for antimicrobial and antifungal purposes, showing significant activity against various bacterial and fungal strains, which suggests potential for the compound in drug discovery and therapeutic applications (Kadoya et al., 1976).
  • Compounds structurally related to (Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid have been identified as potent and selective inhibitors of aldose reductase, highlighting their pharmacological relevance and potential therapeutic applications in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Fluorescent Probes and Sensing Applications

  • The compound and its derivatives have been utilized in the development of fluorescent probes for sensing biological Zn(II), showcasing its application in biochemical research and diagnostic imaging (Nolan et al., 2005).

Green Chemistry and Synthesis

  • It has been involved in green synthesis processes, such as the catalyst-free synthesis of quinoxaline, oxazine, thiazine, and dioxin derivatives in water under ultrasound irradiation, demonstrating its role in promoting environmentally friendly chemical synthesis techniques (Mishra et al., 2019).

properties

IUPAC Name

4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-14(21)7-3-9-19-16(22)13(24-17(19)23)10-12-5-1-4-11-6-2-8-18-15(11)12/h1-2,4-6,8,10H,3,7,9H2,(H,20,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVHSCHGSWQPLK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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